1-(2h)-Phthalazinone
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Overview
Description
1-(2H)-Phthalazinone is a heterocyclic organic compound with the molecular formula C_8H_6N_2O. It is a derivative of phthalazine, featuring a lactam structure. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2H)-Phthalazinone can be synthesized through several methods. One common approach involves the cyclization of o-phthalic acid hydrazide. This reaction typically occurs under acidic conditions, where the hydrazide undergoes intramolecular cyclization to form the phthalazinone ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2H)-Phthalazinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine-1,4-dione.
Reduction: Reduction reactions can convert it to phthalazine.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atoms in the ring act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Phthalazine-1,4-dione.
Reduction: Phthalazine.
Substitution: Various substituted phthalazinones depending on the reagents used.
Scientific Research Applications
1-(2H)-Phthalazinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: Derivatives of this compound have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(2H)-Phthalazinone and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, certain derivatives may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Phthalazine: A parent compound of 1-(2H)-Phthalazinone, differing by the absence of the lactam structure.
1-(2H)-Isoquinolone: Another heterocyclic compound with a similar lactam structure but differing in the arrangement of nitrogen atoms.
Uniqueness: this compound is unique due to its specific lactam structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of specialized molecules and materials.
Properties
Molecular Formula |
C8H6N2O |
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Molecular Weight |
146.15 g/mol |
IUPAC Name |
8aH-phthalazin-1-one |
InChI |
InChI=1S/C8H6N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-5,7H |
InChI Key |
KGMZBPSGRCBSOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=CN=NC2=O)C=C1 |
Origin of Product |
United States |
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